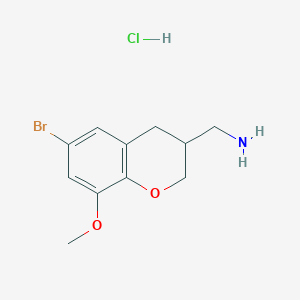

(6-Bromo-8-methoxy-chroman-3-yl)-methylamine hydrochloride

Description

Structural Overview of Chroman-Based Compounds

The chroman structure consists of a benzene ring (ring A) fused with a dihydropyran ring (ring B), forming a heterobicyclic system with the molecular formula C9H10O. This basic skeleton serves as a versatile template for structural modifications that can significantly influence biological activity.

The chroman scaffold can exist in various forms depending on the position of unsaturation and substitution patterns. The most common derivatives include:

- Chroman (3,4-dihydro-2H-chromene) : The fully saturated form of the bicyclic structure.

- Chromene (2H-chromene or 4H-chromene) : Contains a double bond in the pyran ring.

- Chromanone (Chroman-4-one) : Features a ketone group at the 4-position of the chroman ring.

- Flavanones (2-phenyl-4-chromanones) : Chroman-4-ones with a phenyl substituent at position 2.

- Isoflavanones (3-phenyl-4-chromanones) : Chroman-4-ones with a phenyl substituent at position 3.

Table 1: Structural Classification of Chroman-Based Compounds

| Compound Class | Structural Features | Common Substitution Patterns |

|---|---|---|

| Chroman | Fully saturated pyran ring fused with benzene | Hydroxy, alkyl, methoxy groups |

| Chromene | Double bond in pyran ring | 2H- or 4H- configurations |

| Chromanone | Ketone at C-4 position | 2,3-disubstituted derivatives |

| Flavanones | Phenyl at C-2 position | Hydroxy, methoxy at various positions |

| Isoflavanones | Phenyl at C-3 position | Hydroxy, methoxy at various positions |

The synthesis of chroman derivatives can be achieved through various methods. One approach involves the reaction of trimethylhydroquinone and methyl methacrylate to produce key intermediates, followed by methylation or benzylation. Alternative methods include the direct construction of the chroman structure from 1,3-diene through regioselective protonation of acyclic polyene, or via Baker-Venkatamaran rearrangement, Claisen condensation, and Kostanecki-Robinson reaction.

The chemical versatility of the chroman scaffold allows for extensive structural modifications, particularly at positions 2, 3, 6, 7, and 8, enabling the development of compounds with tailored pharmacological profiles. The incorporation of specific functional groups at these positions can significantly influence the biological activity, solubility, and target selectivity of the resulting compounds.

Significance of Bromine and Methoxy Substituents in Bioactive Molecules

The incorporation of bromine and methoxy substituents into the chroman scaffold represents a strategic approach in drug design, as these functional groups can profoundly influence the pharmacological properties of the resulting compounds.

Bromine Substituents:

The introduction of bromine into the molecular structure of drugs has emerged as an effective strategy in drug design, offering several advantages:

Enhanced Therapeutic Activity : Bromination often leads to increased potency by altering the electronic properties of the molecule, which can improve target binding affinity.

Metabolic Stability : Bromine substituents can block metabolically vulnerable positions, thereby enhancing the metabolic stability and prolonging the duration of action of the drug.

Altered Physicochemical Properties : The presence of bromine can modify the lipophilicity, membrane permeability, and distribution properties of the compound.

Halogen Bonding : Bromine atoms in organic molecules possess a "sigma-hole," which enables the formation of halogen bonds with electron-rich sites in target proteins, potentially enhancing drug-target interactions.

Heavy Atom Effect : Brominated compounds can increase the effectiveness of photodynamic therapy and radiosensitization due to the heavy atom effect.

Methoxy Substituents:

The methoxy group is prevalent in natural products and, consequently, in many natural product-derived drugs. It offers several beneficial properties in drug design:

Ligand-Target Binding : Methoxy groups can participate in hydrogen bonding interactions as hydrogen bond acceptors, enhancing binding affinity to target proteins.

Physicochemical Property Modulation : The addition of methoxy groups can fine-tune the lipophilicity, solubility, and membrane permeability of drug molecules.

Metabolic Considerations : Strategically placed methoxy groups can influence the metabolic fate of compounds, potentially leading to improved pharmacokinetic profiles.

Conformational Effects : Methoxy substituents can induce conformational changes that may impact receptor binding or enzyme inhibition.

Unique Hybrid Properties : Although the methoxy group can be considered a hybridization of a hydroxy and a methyl group, it often imparts unique effects that amount to more than the sum of the individual parts.

In the specific case of (6-Bromo-8-methoxy-chroman-3-yl)-methylamine hydrochloride (CAS# 1965309-91-4, molecular formula C11H15BrClNO2, molecular weight 308.602), the strategic positioning of the bromine atom at the 6-position and the methoxy group at the 8-position of the chroman ring, combined with the methylamine group at the 3-position, creates a unique molecular architecture with potential pharmacological implications.

Table 2: Impact of Bromine and Methoxy Substituents on Drug Properties

| Property | Bromine Effect | Methoxy Effect | Combined Effect in Target Compound |

|---|---|---|---|

| Lipophilicity | Increases | Moderate increase | Balanced lipophilicity profile |

| Metabolic Stability | Enhances | Variable effect | Potentially improved metabolic profile |

| Target Binding | Halogen bonding | Hydrogen bond acceptor | Multiple binding interactions possible |

| Molecular Size | Increases | Minimal increase | Moderately increased molecular volume |

| Electronic Distribution | Electron-withdrawing | Electron-donating | Complex electronic distribution |

| Solubility | Generally decreases | Can enhance | Hydrochloride salt form improves water solubility |

The hydrochloride salt form of (6-Bromo-8-methoxy-chroman-3-yl)-methylamine enhances its water solubility and stability for storage and handling purposes. This feature is particularly important for pharmaceutical applications, as improved solubility can facilitate drug formulation and potentially enhance bioavailability.

The synthesis of this compound typically involves several steps, starting with a chroman derivative with protected hydroxyl groups, followed by the introduction of the methoxy group at the 8-position, bromination at the 6-position, functionalization at the 3-position to introduce the methylamine group, and finally conversion to the hydrochloride salt by reaction with hydrochloric acid.

The specific positioning of the bromine atom at the 6-position may contribute to enhanced target selectivity through halogen bonding interactions, while the methoxy group at the 8-position could influence receptor binding through hydrogen bond acceptor properties. The methylamine group at the 3-position introduces a basic center that could participate in ionic interactions with acidic residues in biological targets.

Propriétés

IUPAC Name |

(6-bromo-8-methoxy-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2.ClH/c1-14-10-4-9(12)3-8-2-7(5-13)6-15-11(8)10;/h3-4,7H,2,5-6,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBASYFJIBDABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCC(C2)CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965309-91-4 | |

| Record name | 2H-1-Benzopyran-3-methanamine, 6-bromo-3,4-dihydro-8-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Activité Biologique

(6-Bromo-8-methoxy-chroman-3-yl)-methylamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chroman backbone with a bromine atom at the 6-position and a methoxy group at the 8-position. This unique structure is believed to contribute to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that derivatives of chroman compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related coumarin analogues were effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and several Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds ranged from 1.56 μg/mL to 6.25 μg/mL, indicating potent activity against resistant strains .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 6-Bromo-8-methoxy... | MRSA | 1.56 |

| Pseudomonas aeruginosa | 6.25 | |

| Klebsiella pneumoniae | 3.125 |

Anticancer Activity

The anticancer potential of similar chroman derivatives has been explored, with findings suggesting that these compounds can inhibit cancer cell proliferation through various mechanisms. Some studies have indicated that they may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can disrupt the growth and proliferation of pathogens or cancer cells.

- Receptor Modulation : It may interact with cellular receptors, influencing downstream signaling pathways that regulate cell growth and survival.

- Oxidative Stress Induction : Some studies suggest that chroman derivatives can increase oxidative stress within cells, leading to apoptosis in cancerous cells .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study on various coumarin derivatives showed that those with bromine substitutions exhibited enhanced antibacterial activity against MRSA compared to their non-brominated counterparts . The study utilized disc diffusion methods to assess the efficacy of these compounds.

- Anticancer Research : In vitro studies demonstrated that certain chroman derivatives could significantly reduce the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways . These findings highlight the potential for developing new therapeutic agents based on the chroman structure.

Applications De Recherche Scientifique

Medicinal Chemistry

Antidepressant Development

Research indicates that derivatives of chroman compounds, including (6-Bromo-8-methoxy-chroman-3-yl)-methylamine hydrochloride, are being investigated for their potential as antidepressants. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin reuptake inhibition, which is crucial in treating depression and anxiety disorders .

Case Study: Synthesis of Antidepressants

A recent study highlighted the synthesis of various antidepressant molecules through metal-catalyzed reactions. The synthesis process utilized compounds similar to this compound, demonstrating its role as a precursor in developing effective antidepressants with improved yields and selectivity .

Agricultural Chemistry

Pesticide Intermediates

The compound serves as an intermediate in the synthesis of specific pesticides. Its unique chemical structure allows for modifications that enhance the efficacy of agricultural chemicals against pests while minimizing environmental impact .

Data Table: Pesticide Synthesis Examples

| Compound Name | Application | Reference |

|---|---|---|

| (6-Bromo-8-methoxy-chroman-3-yl) | Intermediate for insecticides | |

| Other chroman derivatives | Fungicides |

Materials Science

Functional Materials

In materials science, this compound is explored for its potential in creating functional materials. Its properties can be harnessed to develop polymers or coatings with specific functionalities, such as enhanced durability or resistance to environmental degradation .

Comparaison Avec Des Composés Similaires

Structural Comparison with Chromene Derivatives

Chromene and chroman derivatives share a benzopyran backbone but differ in ring saturation. Key structural analogs include 5-alkoxy-8-amino-2H-chromene derivatives (e.g., compounds 10a–c from ).

Key Differences :

- Substituent Positions : Bromine at position 6 (vs. alkoxy at position 5 in chromenes) may increase steric hindrance and alter electronic properties.

- Amine Group : The methylamine hydrochloride salt in the target compound contrasts with primary amines in chromene derivatives, affecting solubility and ionic interactions .

Comparison with Methylamine Hydrochloride Salts

Methylamine hydrochloride (CAS: 593-51-1) is a simple ammonium salt widely used as a reagent. While structurally distinct from the target compound, its role in the target’s formulation provides insights:

Key Differences :

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from structural analogs:

- Solubility : The hydrochloride salt form likely enhances water solubility compared to neutral chromene derivatives .

- Stability : The saturated chroman ring may improve oxidative stability relative to chromenes .

- Reactivity : Bromine substitution could facilitate nucleophilic aromatic substitution, whereas methoxy groups may direct electrophilic attacks .

Méthodes De Préparation

Synthesis of 2-Bromo-3'-methoxyacetophenone Intermediate

A crucial intermediate in the synthesis is 2-bromo-3'-methoxyacetophenone, which can be prepared by the following steps, as reported in patent CN106242957A:

| Step | Reaction Type | Conditions and Reagents | Outcome and Yield |

|---|---|---|---|

| S1 | Nitration | Reaction of 1-Phenylethanone in concentrated sulfuric acid at -10 to -5 °C with nitrating agent | Formation of 3-nitro-acetophenone; yield ~82% |

| S2 | Reduction | Reduction of 3-nitro-acetophenone with iron powder in dilute hydrochloric acid | 3-amino-1-Phenylethanone intermediate obtained |

| S4 | Methylation | Reaction with dimethyl sulfate at 50–60 °C, pH maintained at 8–9 with ammoniacal liquor | Formation of 3-methoxyacetophenone; yield ~83.5% |

| S5 | Bromination | Bromination using N-bromo-succinimide (NBS) in acetic acid at room temperature for 3 hours | 2-bromo-3'-methoxyacetophenone obtained; yield ~75.6% |

This multi-step process ensures high purity and yield of the brominated methoxyacetophenone intermediate necessary for subsequent chroman ring construction.

Final Conversion to Hydrochloride Salt

The free base of (6-Bromo-8-methoxy-chroman-3-yl)-methylamine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, facilitating:

- Improved compound stability.

- Enhanced crystallinity and ease of purification.

- Suitability for pharmaceutical applications.

This step is typically conducted under mild conditions to avoid decomposition or side reactions.

Comparative Data Table of Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration of 1-Phenylethanone | Concentrated H2SO4, nitrating agent, -10 to -5 °C | ~82 | Formation of 3-nitro-acetophenone |

| Reduction to Amino Compound | Fe powder, dilute HCl | High | Conversion to 3-amino intermediate |

| Methylation | Dimethyl sulfate, pH 8–9, 50–60 °C | ~83.5 | Formation of 3-methoxyacetophenone |

| Bromination | NBS, acetic acid, room temperature, 3 h | ~75.6 | Formation of 2-bromo-3'-methoxyacetophenone |

| Chroman ring cyclization | Pd-catalyzed Heck reaction or related methods | Moderate | Formation of chroman-4-one intermediates |

| Amination | Sodium azide substitution or reductive amination | Good | Introduction of methylamine group |

| Hydrochloride salt formation | HCl treatment | Quantitative | Stabilization and purification |

Research Findings and Optimization Notes

- Microwave-assisted substitution reactions have been reported to enhance the rate and yield of amination steps, reducing reaction times significantly.

- Catalytic hydrogenation conditions must be carefully controlled to avoid over-reduction of aromatic or heterocyclic moieties, which can lead to undesired side products.

- Use of continuous flow reactors in industrial settings improves reproducibility, safety, and scalability of bromination and amination steps.

- Purity assessments by HPLC and melting point determination are critical for confirming the identity and quality of intermediates and final products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Bromo-8-methoxy-chroman-3-yl)-methylamine hydrochloride, and how do bromo/methoxy substituents influence reaction conditions?

- Methodology : Adapt methylamine hydrochloride synthesis methods (e.g., Hofmann rearrangement, formaldehyde-ammonium chloride reaction) to incorporate bromo and methoxy groups on the chroman backbone. Bromo groups may require inert atmospheres due to potential C-Br bond sensitivity, while methoxy groups necessitate anhydrous conditions to prevent demethylation .

- Example Protocol :

- React 6-bromo-8-methoxy-chroman-3-carbaldehyde with ammonium chloride under acidic conditions.

- Purify via recrystallization in ethanol/water mixtures, leveraging methylamine hydrochloride’s solubility properties .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy proton at ~3.8 ppm, bromine-induced deshielding).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H] expected at m/z 306.02).

- HPLC : Use C18 columns with mobile phases optimized via factorial design (e.g., pH 3.0, 30% methanol, 250 mM methylamine concentration) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during structural validation?

- Troubleshooting :

- Diastereomer Formation : Check for stereochemical impurities using 2D NMR (NOESY) or chiral HPLC.

- Solvent Artifacts : Compare spectra in deuterated DMSO vs. CDCl to identify hydrogen bonding or aggregation effects.

- Reference Standards : Synthesize and compare with known intermediates (e.g., bromo-chroman precursors) .

Q. What strategies optimize synthetic yield while minimizing side reactions (e.g., dehalogenation or methoxy group cleavage)?

- Experimental Design :

- Temperature Control : Maintain reactions below 60°C to prevent bromine loss (common in aryl halides).

- Catalyst Screening : Test Pd/C or CuI for coupling steps; avoid strong bases that may hydrolyze methoxy groups.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, as shown in methylamine hydrochloride thermogravimetric stability studies .

Q. How does thermal stability impact storage and handling of this compound?

- Stability Analysis :

- Thermogravimetric Data : Methylamine hydrochloride derivatives decompose at ~226°C; analogously, store the target compound at 2–8°C in desiccators to prevent hygroscopic degradation .

- Accelerated Aging Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., free chroman or demethylated analogs).

Method Development Questions

Q. How can researchers design HPLC methods to separate this compound from structurally similar impurities?

- Factorial Design Approach :

- Variables : pH (2.5–4.5), methanol concentration (20–40%), and methylamine concentration (100–300 mM).

- Optimal Conditions : Based on methylamine hydrochloride studies, pH 3.5 with 35% methanol and 200 mM methylamine achieves baseline separation (R > 2.0) .

- Validation : Assess robustness using ICH guidelines (e.g., precision ≤2% RSD, recovery 98–102%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.